Benzo[d]thiazole-2,4-diol
CAS No.: 858635-60-6
Cat. No.: VC8301418
Molecular Formula: C7H5NO2S
Molecular Weight: 167.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858635-60-6 |
|---|---|
| Molecular Formula | C7H5NO2S |
| Molecular Weight | 167.19 g/mol |
| IUPAC Name | 4-hydroxy-3H-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10) |
| Standard InChI Key | DETQOUAODPQXCQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)SC(=O)N2)O |
| Canonical SMILES | C1=CC(=C2C(=C1)SC(=O)N2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
Benzo[d]thiazole-2,4-diol belongs to the benzothiazole family, a class of bicyclic compounds containing a benzene ring fused to a thiazole moiety. The compound’s hydroxyl groups at positions 2 and 4 introduce polarity, enhancing its solubility in polar solvents compared to non-substituted benzothiazoles . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 167.19 g/mol |
| Purity (Commercial) | ≥98% |
| Melting Point | Data unavailable |
| Boiling Point | Data unavailable |
The electron-withdrawing nature of the thiazole ring and the electron-donating hydroxyl groups create a push-pull electronic system, influencing its reactivity in substitution and condensation reactions .
Structural Comparison with Related Benzothiazoles
Benzothiazole derivatives exhibit varied biological activities depending on substituent patterns. A comparative analysis highlights distinct features of Benzo[d]thiazole-2,4-diol:
Synthetic Methodologies and Reaction Pathways
Condensation with Hydrazine Derivatives
A 2017 study demonstrated the synthesis of Benzo[d]thiazole-2,4-diol analogs via hydrazone formation . The protocol involves:
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Intermediate Synthesis: Reacting 2-aminobenzo[d]thiazole with hydrazine hydrate in ethylene glycol under acidic conditions to form a hydrazine intermediate.
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Aldehyde Condensation: Treating the intermediate with substituted aldehydes (e.g., 4-hydroxybenzaldehyde) in the presence of glacial acetic acid to yield hydrazones.
The reaction’s success is confirmed by infrared (IR) spectroscopy ( at 1612–1630 cm) and NMR ( ppm for imine protons) .
Yield Optimization and Scalability
Optimized conditions (reflux in ethanol, 6–8 hours) achieve yields exceeding 85% . Scalability remains a challenge due to the need for precise stoichiometric control of hydrazine hydrate, which may lead to byproducts under industrial-scale conditions.
Pharmacological Activities and Mechanisms of Action
H+^++/K+^++ ATPase Inhibition
Benzo[d]thiazole-2,4-diol derivatives exhibit potent inhibition of gastric H/K ATPase, a therapeutic target for acid-related disorders. Key findings include:
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Electron-Donating Substituents: Hydroxyl and methoxy groups enhance activity by stabilizing enzyme-inhibitor interactions .
Anti-Inflammatory Effects
In murine models, derivatives reduced carrageenan-induced paw edema by 58–67% at 50 mg/kg, comparable to diclofenac . Mechanistic studies suggest cyclooxygenase-2 (COX-2) downregulation via NF-κB pathway modulation.
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute oral toxicity | H302 | Avoid ingestion |
| Skin irritation | H315 | Wear protective gloves |
| Eye irritation | H319 | Use safety goggles |
| Respiratory irritation | H335 | Use in well-ventilated areas |
First Aid Measures
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Inhalation: Move to fresh air; administer oxygen if breathing is labored .
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Dermal Exposure: Wash with soap and water; seek medical attention for erythema .
Applications in Pharmaceutical Development
Lead Optimization for Antiulcer Agents
The compound’s dual activity (H/K ATPase inhibition and anti-inflammatory effects) positions it as a multifunctional lead for peptic ulcer disease. Structural modifications, such as introducing fluorinated aryl groups, are under investigation to enhance metabolic stability .
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